Bicyclo(2.1.1)hexane, 1-iodo- Bicyclo(2.1.1)hexane, 1-iodo-
Brand Name: Vulcanchem
CAS No.: 74725-75-0
VCID: VC19357714
InChI: InChI=1S/C6H9I/c7-6-2-1-5(3-6)4-6/h5H,1-4H2
SMILES:
Molecular Formula: C6H9I
Molecular Weight: 208.04 g/mol

Bicyclo(2.1.1)hexane, 1-iodo-

CAS No.: 74725-75-0

Cat. No.: VC19357714

Molecular Formula: C6H9I

Molecular Weight: 208.04 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo(2.1.1)hexane, 1-iodo- - 74725-75-0

Specification

CAS No. 74725-75-0
Molecular Formula C6H9I
Molecular Weight 208.04 g/mol
IUPAC Name 1-iodobicyclo[2.1.1]hexane
Standard InChI InChI=1S/C6H9I/c7-6-2-1-5(3-6)4-6/h5H,1-4H2
Standard InChI Key OMMNMGTXQRHKPX-UHFFFAOYSA-N
Canonical SMILES C1CC2(CC1C2)I

Introduction

Structural and Molecular Characteristics

Core Bicyclic Framework

Bicyclo[2.1.1]hexane consists of two fused cyclopropane rings sharing a common bridgehead carbon, resulting in a highly strained system. The 1-iodo derivative features an iodine atom at the bridgehead position, as confirmed by its IUPAC name, 1-iodobicyclo[2.1.1]hexane . The molecular formula (C₆H₉I) and weight (208.04 g/mol) align with computational data from PubChem , while its SMILES notation (C1CC2(CC1C2)I) illustrates the iodine’s position within the bicyclic structure .

The strain energy of the parent bicyclo[2.1.1]hexane system has been quantified via hydrogenation studies, revealing a reaction enthalpy (ΔᵣH°) of -171 ± 0.4 kJ/mol for the addition of hydrogen to bicyclo[2.1.1]hexene . This strain influences the reactivity of the 1-iodo derivative, particularly in ring-opening or functionalization reactions.

Spectroscopic and Computational Data

Key identifiers include:

  • CAS Registry Number: 74725-75-0

  • InChIKey: OMMNMGTXQRHKPX-UHFFFAOYSA-N

  • DTXSID: DTXSID10225707

The compound’s 3D conformation, accessible via PubChem’s computed structure , highlights the steric constraints imposed by the bicyclic framework. Density functional theory (DFT) calculations predict significant electronic perturbation at the bridgehead due to the iodine substituent, which exhibits a polarizable σ-hole conducive to halogen bonding interactions .

Synthetic Methodologies

SmI₂-Mediated Pinacol Coupling

MethodSubstrate ScopeYield RangeKey Reference
Photocatalytic CycloadditionPolysubstituted BCHs45–78%
SmI₂ Pinacol Coupling1-Substituted BCH Ketones60–85%

Physicochemical Properties

The iodine atom confers distinct properties:

Reactivity and Functionalization

Halogen Bonding and Cross-Coupling

The bridgehead iodine serves as a handle for transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Ullmann). Computational models suggest that steric hindrance from the bicyclic framework may slow oxidative addition but enhance regioselectivity .

Ring-Opening Reactions

Applications in Drug Discovery

Bicyclo[2.1.1]hexanes are emerging as bioisosteres for meta- and para-substituted benzenes, offering improved metabolic stability and reduced planar toxicity . The 1-iodo derivative’s potential applications include:

  • Radiopharmaceuticals: Iodine-125/131 isotopes could enable targeted radiotherapy or imaging probes.

  • Covalent Inhibitors: The iodine’s electrophilicity may facilitate covalent binding to cysteine residues in enzyme active sites.

Future Perspectives

Challenges persist in achieving enantioselective synthesis and late-stage diversification. Advances in asymmetric catalysis and flow chemistry could address these limitations, positioning bicyclo[2.1.1]hexanes as privileged scaffolds in medicinal chemistry.

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